molecular formula C23H24FN3O5S2 B4191079 N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide

N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide

Cat. No.: B4191079
M. Wt: 505.6 g/mol
InChI Key: YTAURGMFSAZCHA-UHFFFAOYSA-N
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Description

N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonyl, amide, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide typically involves multiple steps:

    Formation of the Fluorophenyl Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable amine to form the fluorophenyl sulfonyl intermediate.

    Coupling with Dimethylphenyl Amine: The intermediate is then reacted with 3-amino-2,4-dimethylphenylamine under controlled conditions to form the desired sulfonyl amine.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific proteins or enzymes involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-({3-[[(4-fluorophenyl)sulfonylamino]-2,4-dimethylphenyl}sulfonyl)amino]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-[[3-[(4-fluorophenyl)sulfonyl-methylamino]-2,4-dimethylphenyl]sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O5S2/c1-15-5-14-22(33(29,30)26-20-10-8-19(9-11-20)25-17(3)28)16(2)23(15)27(4)34(31,32)21-12-6-18(24)7-13-21/h5-14,26H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAURGMFSAZCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)N(C)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Reactant of Route 2
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{4-[2,4-Dimethyl-3-(N-methyl4-fluorobenzenesulfonamido)benzenesulfonamido]phenyl}acetamide

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